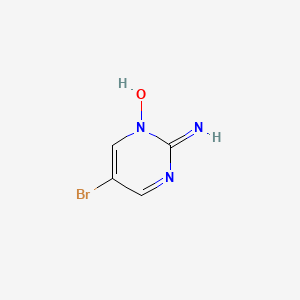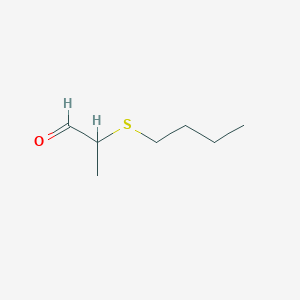
2-(Butylsulfanyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfanyl)propanal is an organic compound that belongs to the family of aldehydes It is characterized by the presence of a butylsulfanyl group attached to the second carbon of a propanal molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Butylsulfanyl)propanal can be synthesized through several methods. One common approach involves the oxidation of 2-(butylsulfanyl)propanol using acidified potassium dichromate (VI) as the oxidizing agent . The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes. These processes often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as the oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(Butylsulfanyl)propanoic acid.
Reduction: 2-(Butylsulfanyl)propanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-(Butylsulfanyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)propanal involves its interaction with specific molecular targets. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. The butylsulfanyl group may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)propanal
- 2-(Ethylsulfanyl)propanal
- 2-(Propylsulfanyl)propanal
Uniqueness
2-(Butylsulfanyl)propanal is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the butylsulfanyl group plays a crucial role in the desired chemical transformations .
Properties
CAS No. |
85296-31-7 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-butylsulfanylpropanal |
InChI |
InChI=1S/C7H14OS/c1-3-4-5-9-7(2)6-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
OHPXXHZUQCZVHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
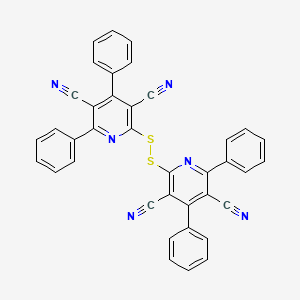
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
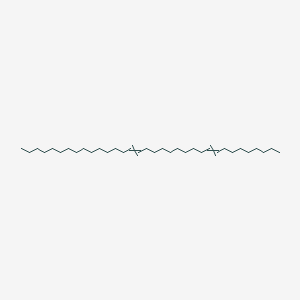
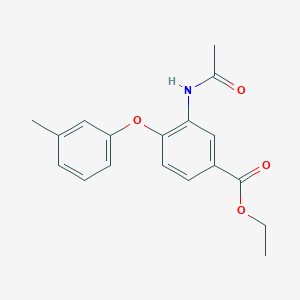
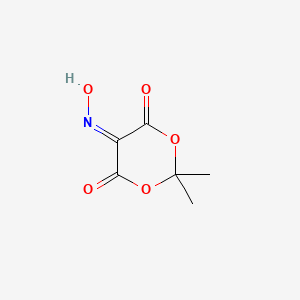
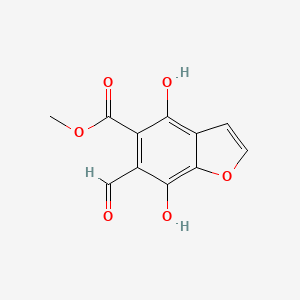
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
